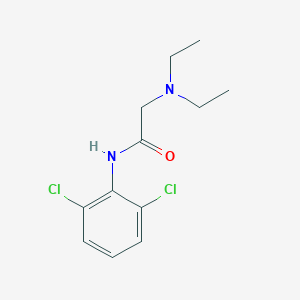

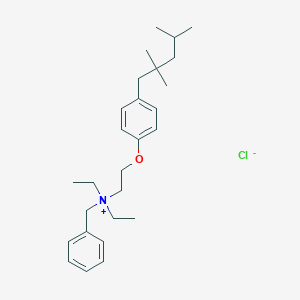

N-Benzyl-N,N-diethyl-2-(4-(2,2,4-trimethylpentyl)phenoxy)ethanaminium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

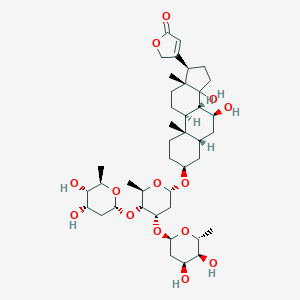

The compound "N-Benzyl-N,N-diethyl-2-(4-(2,2,4-trimethylpentyl)phenoxy)ethanaminium chloride" is a quaternary ammonium salt with a complex structure that includes a benzyl group and a diethylamino group attached to an ethanaminium core, which is further linked to a phenoxy substituent with a trimethylpentyl chain. This structure suggests potential applications in various fields such as material science, biochemistry, and pharmaceuticals due to its amphiphilic nature and the presence of a quaternary ammonium ion.

Synthesis Analysis

The synthesis of related benzo[a]phenoxazinium chlorides has been reported, where alkyl chains with twenty carbon atoms were introduced at specific positions of the tetracyclic ring system . These compounds were synthesized and characterized using spectroscopic methods. Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied, involving the alkylation of the appropriate phenol derivative followed by quaternization of the tertiary amine.

Molecular Structure Analysis

The molecular structure of a related compound, benzyl(diethylamino)diphenylphosphonium chloride, has been determined by X-ray crystallography . The structure consists of chloride and benzyl(diethylamino)diphenylphosphonium ions with tetrahedral coordination around the phosphorus atoms. While this compound contains a phosphonium ion rather than an ammonium ion, the structural insights regarding the benzyl and diethylamino groups could be relevant to understanding the molecular conformation of the compound .

Chemical Reactions Analysis

The compound is likely to participate in reactions typical of quaternary ammonium salts, such as phase transfer catalysis or as an intermediate in the synthesis of other complex molecules. The related literature reports the use of N,N'-dibromo-N,N'-1,2-ethanediylbis(benzene sulfonamide) as a novel N-bromo reagent for the trimethylsilylation of alcohols and phenols , indicating that brominated derivatives of similar structures can act as catalysts or reagents in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related compounds. For instance, benzo[a]phenoxazinium chlorides exhibit absorption and emission in the near-infrared region, with quantum yields varying significantly . These properties suggest that the compound may also display distinct photophysical characteristics, potentially useful in applications such as fluorescence probes or membrane probes. Additionally, the interaction of similar compounds with DNA has been studied, indicating that functional groups can dramatically influence the type of interaction, such as intercalation or groove binding .

Scientific Research Applications

Micellisation Probes N-Benzyl-N,N-diethyl-2-(4-(2,2,4-trimethylpentyl)phenoxy)ethanaminium chloride and its derivatives have been used as micellisation probes due to their fluorescent properties. These compounds absorb and emit light at longer wavelengths, making them efficient in studying the micellisation process in various media, such as Triton® X-100 and cetyltrimethylammonium bromide. The capability of these fluorophores to detect micellisation processes is significant for understanding molecular interactions in different environments (Alves, Naik, Coutinho, & Gonçalves, 2009).

Antimicrobial Activity The compound's derivatives have also been synthesized and studied for their antimicrobial properties. Specifically, benzo[a]phenoxazine-based fluorophores synthesized from this compound have demonstrated significant antimicrobial activity against Saccharomyces cerevisiae, with some derivatives showing better effectiveness compared to commercial compounds like Nile Blue A. This suggests a potential use of these compounds in antimicrobial applications (Frade, Sousa, Moura, & Gonçalves, 2007).

Plant Growth Regulation Recent studies have shown that N,N-Diethyl-2-(mesitylamino)-N-benzyl-oxoethanamonium chloride, a compound related to N-Benzyl-N,N-diethyl-2-(4-(2,2,4-trimethylpentyl)phenoxy)ethanaminium chloride, can act as a plant growth regulator. The synthesis of this compound using microwave and ultrasonic activation has been optimized to improve yield and reduce reaction time. Moreover, it has been observed to positively influence the germination and growth energy of maize seeds and also to prevent fungi mold formation, indicating its potential in agricultural applications (Tursynbek et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds are known to interact with various cellular components, including proteins and enzymes .

Mode of Action

It’s known that benzyl compounds can undergo electrophilic aromatic substitution because aromaticity is maintained . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .

Biochemical Pathways

Benzyl compounds are known to be involved in various biochemical reactions, including electrophilic substitution reactions of benzene .

Pharmacokinetics

It’s known that the solubility of similar compounds is positively related to temperature . The compound’s bioavailability would be influenced by its solubility, as well as other factors such as its chemical structure and the presence of transport proteins.

Result of Action

Similar benzylphosphonate derivatives have shown potential as antimicrobial agents, exhibiting high selectivity and activity against certain bacterial strains .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the solubility of the compound, which in turn can influence its bioavailability and efficacy . Furthermore, the presence of other chemicals in the environment can potentially interact with the compound, affecting its stability and action.

properties

IUPAC Name |

benzyl-diethyl-[2-[4-(2,2,4-trimethylpentyl)phenoxy]ethyl]azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42NO.ClH/c1-7-28(8-2,22-25-12-10-9-11-13-25)18-19-29-26-16-14-24(15-17-26)21-27(5,6)20-23(3)4;/h9-17,23H,7-8,18-22H2,1-6H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHSDBWTZFWIGQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCOC1=CC=C(C=C1)CC(C)(C)CC(C)C)CC2=CC=CC=C2.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-N,N-diethyl-2-(4-(2,2,4-trimethylpentyl)phenoxy)ethanaminium chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.